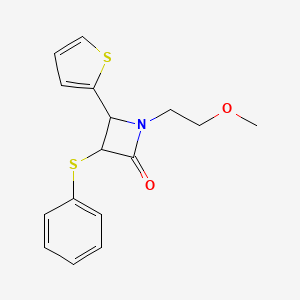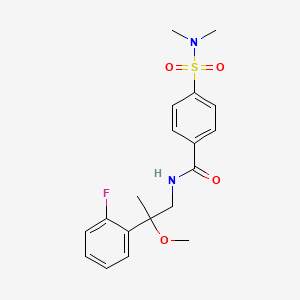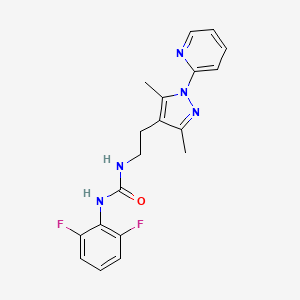
1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-difluorophenyl)-3-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)urea is a useful research compound. Its molecular formula is C19H19F2N5O and its molecular weight is 371.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
- The synthesis and structural characterization of chlorfluazuron, a compound containing similar heterocyclic and fluorophenyl components, highlights the potential of such molecules in the development of insecticides. The crystal study of chlorfluazuron reveals insights into its interaction mechanisms, potentially guiding the application of similar compounds in pest control (Cho et al., 2015).
Antibacterial Compound Development
- Research into the synthesis of novel heterocyclic compounds with a sulfonamido moiety, aiming at antibacterial applications, suggests that derivatives of urea with complex heterocyclic structures can be effective against bacterial infections. This work points to the broader utility of such molecules in medicinal chemistry and drug development (Azab et al., 2013).
Gelation Properties and Applications
- The study of gelation by urea solutions of specific pyrazolyl compounds, used as cyclic nucleotide 3′,5′-monophosphate phosphodiesterase inhibitors, reveals the capability of such molecules to form gels under certain conditions. This property could be harnessed in pharmaceutical formulations or material science, for controlled release or material structuring (Kirschbaum & Wadke, 1976).
Catalytic Applications in Organic Synthesis
- Studies on the catalytic activities of pyrazolyl and pyridine complexes, particularly in asymmetric transfer hydrogenation of ketones, demonstrate the utility of such compounds in facilitating chemical reactions. This suggests potential research applications of related compounds in synthetic chemistry and industrial processes (Magubane et al., 2017).
Anticancer Research
- The synthesis of pyridine derivatives with various heterocyclic rings, including imidiazolyl, pyrazolyl, and urea derivatives, and their evaluation as anticancer agents, indicates the significant potential of such molecules in developing new therapeutic agents against various cancer types. This area of research represents a critical application of compounds with structural similarities to the one (Hafez & El-Gazzar, 2020).
Propiedades
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O/c1-12-14(13(2)26(25-12)17-8-3-4-10-22-17)9-11-23-19(27)24-18-15(20)6-5-7-16(18)21/h3-8,10H,9,11H2,1-2H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTICRKHEQNDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






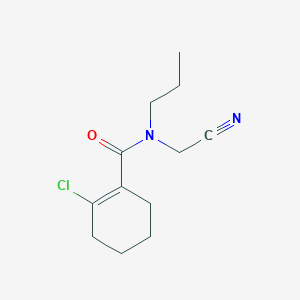
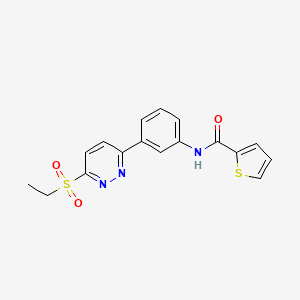
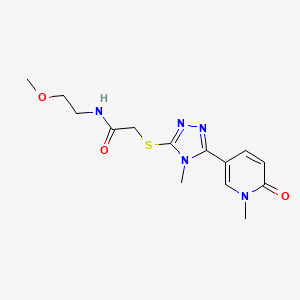

![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777705.png)

